![molecular formula C15H6ClF6N3O B3035958 3-Chloro-5-(trifluoromethyl)-2-{5-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-3-yl}pyridine CAS No. 338791-61-0](/img/structure/B3035958.png)
3-Chloro-5-(trifluoromethyl)-2-{5-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-3-yl}pyridine
Overview
Description
The compound “3-Chloro-5-(trifluoromethyl)-2-{5-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-3-yl}pyridine” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, form, refractive index, boiling point, melting point, and density. Unfortunately, the specific physical and chemical properties for this compound are not available in the sources I found .Scientific Research Applications
Synthesis and Structural Characterization
- Synthesis Pathways : Innovative routes for synthesizing 2-trifluoromethyl-nicotinic acid derivatives have been developed, involving the synthesis of pyridine rings. These compounds, including 3-Chloro-5-(trifluoromethyl)-2-{5-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-3-yl}pyridine, are key intermediates in manufacturing certain COMT inhibitors (Kiss, Ferreira, & Learmonth, 2008).
- Crystal Structure Analysis : The crystal structure of related compounds shows specific orientations and interactions, like π–π and C—H⋯π interactions, providing insights into their molecular conformations (Fun, Arshad, Shyma, Kalluraya, & Arulmoli, 2012).
Antitumor Activity
- Investigation in Anticancer Applications : Novel 1,2,4-oxadiazole and trifluoromethylpyridine derivatives have been designed and characterized, showing potential as antitumor agents. Some derivatives exhibit significant in vitro anti-cancer activity against a panel of cell lines, demonstrating their potential in medical applications (Maftei, Fodor, Jones, Daniliuc, Franz, Kelter, Fiebig, Tamm, & Neda, 2016).
Biochemical Research
- Role in Biochemical Studies : These compounds have been used in the study of apoptosis induction in cancer research, providing insights into the biological processes at the cellular level (Zhang, Kasibhatla, Kuemmerle, Kemnitzer, Ollis-Mason, Qiu, Crogan-Grundy, Tseng, Drewe, & Cai, 2005).
Chemical Properties and Interactions
- Chemical Interaction Studies : Research has been conducted on the isomorphous structures of related compounds, revealing the effects of substituent exchanges and disorder in molecular structures, which is crucial for understanding chemical properties and interactions (Swamy, Müller, Srinivasan, Perumal, & Krishnakumar, 2013).
Safety and Hazards
The safety and hazards of a compound refer to its potential risks and dangers. Compounds with similar structures have been classified as hazardous according to the 2012 OSHA Hazard Communication Standard . They may have properties such as flammability, acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, respiratory sensitization, and specific target organ toxicity .
properties
IUPAC Name |
3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H6ClF6N3O/c16-10-5-9(15(20,21)22)6-23-11(10)12-24-13(26-25-12)7-2-1-3-8(4-7)14(17,18)19/h1-6H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHKHCAVPNCPZOC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=NC(=NO2)C3=C(C=C(C=N3)C(F)(F)F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H6ClF6N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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